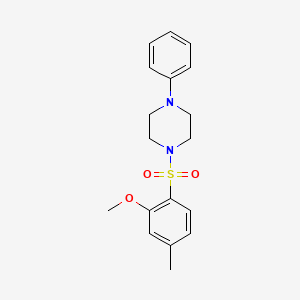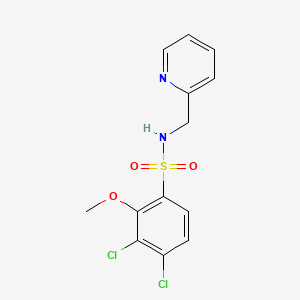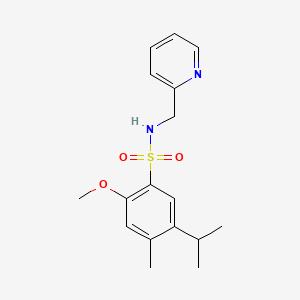![molecular formula C13H20ClNO5S B603085 Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine CAS No. 1246823-08-4](/img/structure/B603085.png)
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, hydroxyethyl groups, a propoxy group, and a sulfonamide moiety attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride, which is reacted with diethanolamine to introduce the N,N-bis(2-hydroxyethyl) group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of Propoxy Group: The propoxy group is introduced by reacting the intermediate product with propyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is primarily based on its ability to inhibit the synthesis of folic acid in bacteria. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately bacterial cell death.
類似化合物との比較
Similar Compounds
4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propoxy group.
N,N-bis(2-hydroxyethyl)-3-propoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is unique due to the combination of its chloro, hydroxyethyl, and propoxy groups, which confer specific chemical properties and biological activities. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl groups increase its solubility in water.
特性
CAS番号 |
1246823-08-4 |
|---|---|
分子式 |
C13H20ClNO5S |
分子量 |
337.82g/mol |
IUPAC名 |
4-chloro-N,N-bis(2-hydroxyethyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO5S/c1-2-9-20-13-10-11(3-4-12(13)14)21(18,19)15(5-7-16)6-8-17/h3-4,10,16-17H,2,5-9H2,1H3 |
InChIキー |
CZIKWTXVSOVQSJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
amine](/img/structure/B603005.png)
amine](/img/structure/B603007.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)



amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)

![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
